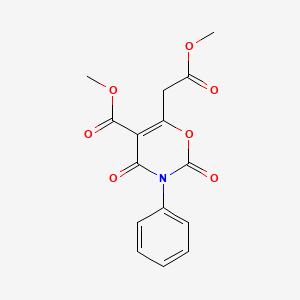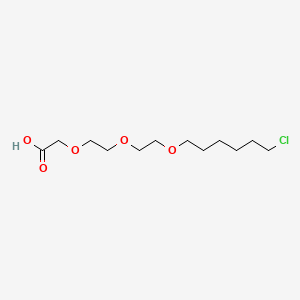
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid is an organic compound with the molecular formula C10H19ClO4. It is characterized by the presence of a chlorohexyl group attached to a triethoxy acetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid typically involves the reaction of 6-chlorohexanol with ethylene oxide to form 2-(2-(6-chlorohexyl)oxy)ethanol. This intermediate is then further reacted with ethylene oxide to produce 2-(2-(2-(6-chlorohexyl)oxy)ethoxy)ethanol. Finally, the resulting compound is oxidized to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure high yield and purity. The reaction conditions typically include temperatures ranging from 50°C to 100°C and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorohexyl group to a hexyl group.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3)
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces hexyl derivatives.
Substitution: Produces various substituted derivatives depending on the reagent used
Scientific Research Applications
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of surfactants and polymers
Mechanism of Action
The mechanism of action of 2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The chlorohexyl group can interact with cellular membranes, affecting membrane fluidity and permeability. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar structure but with a methoxy group instead of a chlorohexyl group.
2-(2-(2-Ethoxyethoxy)ethoxy)acetic acid: Similar structure but with an ethoxy group instead of a chlorohexyl group
Uniqueness
2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid is unique due to the presence of the chlorohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C12H23ClO5 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H23ClO5/c13-5-3-1-2-4-6-16-7-8-17-9-10-18-11-12(14)15/h1-11H2,(H,14,15) |
InChI Key |
HANYUHBIDVIIBF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


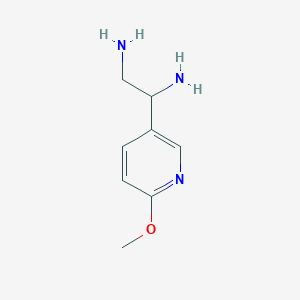
![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)
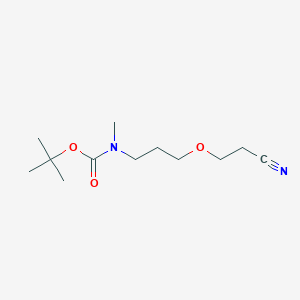
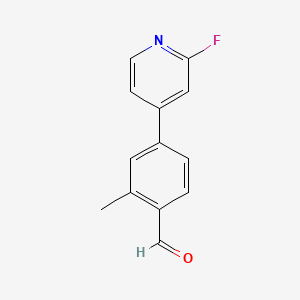

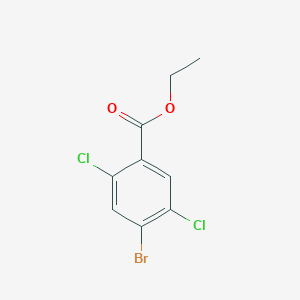
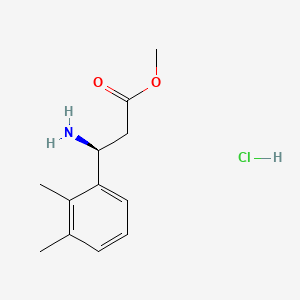
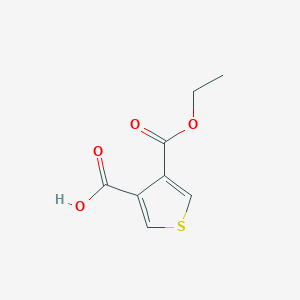

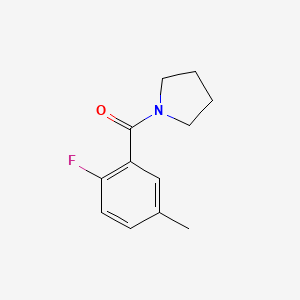
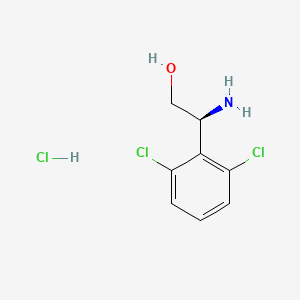

![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
